Stampidine

HIV-1 Non-B subtype Antiviral potency

Stampidine (STAMP, DDE-113, HI-113) is an experimental aryl phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T), designed to bypass the thymidine kinase-dependent rate-limiting phosphorylation step that constrains stavudine's intracellular activation. Chemically defined as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester (C20H23BrN3O8P, MW 544.29), stampidine contains a single para-bromine substitution in the phenyl moiety that confers susceptibility to lipase-mediated hydrolysis, yielding the key active metabolite alaninyl-stavudine-monophosphate (Ala-d4T-MP) independently of thymidine kinase.

Molecular Formula C20H23BrN3O8P
Molecular Weight 544.3 g/mol
Cat. No. B10828075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStampidine
Molecular FormulaC20H23BrN3O8P
Molecular Weight544.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br
InChIInChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1
InChIKeyVPABMVYNSQRPBD-MIOXLMGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stampidine (CAS 217178-62-6): Aryl Phosphate Prodrug of Stavudine with Potent Anti-HIV Activity and Broad Resistance Coverage


Stampidine (STAMP, DDE-113, HI-113) is an experimental aryl phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T), designed to bypass the thymidine kinase-dependent rate-limiting phosphorylation step that constrains stavudine's intracellular activation [1]. Chemically defined as N-[p-(4-bromophenyl)-2',3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester (C20H23BrN3O8P, MW 544.29), stampidine contains a single para-bromine substitution in the phenyl moiety that confers susceptibility to lipase-mediated hydrolysis, yielding the key active metabolite alaninyl-stavudine-monophosphate (Ala-d4T-MP) independently of thymidine kinase [2]. The compound has been manufactured under cGMP conditions at kilogram scale and formulated as oral capsules and topical formulations for preclinical development [3].

Why Stavudine, Zidovudine, or Other Conventional NRTIs Cannot Substitute for Stampidine in Resistance-Confronted or Mucosal Applications


Stampidine cannot be interchanged with stavudine or other conventional NRTIs because it possesses a fundamentally distinct intracellular activation pathway that is independent of thymidine kinase-mediated phosphorylation—the rate-limiting bottleneck for stavudine, zidovudine, and other thymidine-analog NRTIs [1]. This mechanistic divergence translates into quantitatively superior potency against NRTI-resistant clinical HIV-1 isolates carrying thymidine analog mutations (TAMs) that abrogate the activity of zidovudine and stavudine, as well as preserved activity in thymidine kinase-deficient cellular compartments where parent stavudine becomes essentially inactive [2]. Furthermore, stampidine's unique combination of subnanomolar-to-nanomolar anti-HIV potency, lack of cytotoxicity toward mucosal epithelial cells even at millimolar concentrations, and absence of spermicidal activity distinguishes it from all marketed NRTIs when topical microbicide or pre-exposure prophylaxis applications are considered [3]. The quantitative evidence below demonstrates why selecting stavudine, zidovudine, or lamivudine as a stampidine surrogate would result in orders-of-magnitude loss of antiviral potency in key clinical scenarios.

Stampidine Quantitative Differentiation Evidence: Comparator-Based Potency, Resistance, and Selectivity Data


Stampidine Is 100-Fold More Potent Than Parent Stavudine Against Non-B Subtype Clinical HIV-1 Isolates

In a direct side-by-side comparison using peripheral blood mononuclear cells (PBMC) from seronegative donors, stampidine demonstrated 100-fold greater potency than its parent compound stavudine against a panel of 9 clinical HIV-1 isolates of non-B envelope subtypes (subtypes A, C, F, and G) originating from South America, Asia, and sub-Saharan Africa [1]. Stampidine was also 2-fold more potent than zidovudine in the same assay system [2]. In a separate comparative study against 10 zidovudine-sensitive clinical HIV-1 isolates, the same 100-fold potency advantage of stampidine over stavudine was independently confirmed, with stampidine showing twice the potency of zidovudine [3].

HIV-1 Non-B subtype Antiviral potency NRTI

Stampidine Retains Low Nanomolar Potency Against Multi-NRTI-Resistant HIV-1 Where Zidovudine Potency Collapses by >1,000-Fold

Against a panel of 20 genotypically and phenotypically NRTI-resistant clinical HIV-1 isolates carrying two to five thymidine analogue mutations (TAMs), stampidine retained potent antiviral activity with a mean IC50 of 8.7 ± 2.7 nM, whereas zidovudine required a mean IC50 of 1.6 ± 0.3 μM—representing a ~184-fold inferior potency for zidovudine [1]. Critically, for the highly zidovudine-resistant isolates G190-6 and G704-2, each carrying five TAMs and exhibiting zidovudine IC50 values exceeding 10 μM (effectively inactive at clinically achievable concentrations), stampidine maintained IC50 values of 2.8 nM and 3.2 nM, respectively—a potency retention differential exceeding 3,000-fold [2]. A subsequent extended study against 33 multi-NRTI-resistant HIV-1 isolates (including 8 stavudine/adefovir/tenofovir-resistant, 19 zidovudine-resistant, and 6 multi-drug-resistant recombinant clones) confirmed that stampidine inhibited every single isolate with subnanomolar to nanomolar IC50 values [3].

NRTI resistance Thymidine analog mutations Zidovudine-resistant HIV Drug resistance

Stampidine Achieves Thymidine Kinase-Independent Intracellular Activation, Overcoming the Rate-Limiting Metabolic Bottleneck of Stavudine

Stavudine's antiviral activity is critically dependent on intracellular phosphorylation by thymidine kinase to stavudine monophosphate—a step that is rate-limiting and severely compromised in thymidine kinase-deficient cells such as resting macrophages and certain sanctuary sites [1]. Stampidine, as an aryl phosphoramidate prodrug, undergoes lipase-mediated stereoselective hydrolysis of its methyl ester side chain followed by intramolecular cyclization at the phosphorus center with elimination of the para-bromophenoxy group, directly yielding the active metabolite alaninyl-stavudine-monophosphate (Ala-d4T-MP) without any requirement for thymidine kinase [2]. Experimental evidence demonstrated that the in vitro anti-HIV activity of stampidine and related phosphoramidates correlated with their susceptibility to lipase-mediated (but not esterase-mediated) hydrolysis, and that chloroethyl-substituted derivatives resistant to lipase hydrolysis were biologically inactive, confirming the lipase-dependent activation pathway [3]. Stampidine was found to be substantially more potent than stavudine in inhibiting HIV-1 replication specifically in thymidine kinase-deficient T cells—a cellular context where stavudine is poorly phosphorylated and therefore minimally active [1].

Prodrug activation Thymidine kinase independence NRTI metabolism Intracellular pharmacology

Stampidine Is Non-Cytotoxic to Mucosal Epithelial Cells at Concentrations 10⁶-Fold Above Its Anti-HIV IC50 and Lacks Spermicidal Activity

In a prospective controlled study evaluating stampidine as a topical microbicide, exposure of human sperm to stampidine at concentrations up to 1 mM—which is 10⁶ times higher than its in vitro anti-HIV-1 IC50 of 1 nM—had no adverse effect on sperm motility, kinematics, or cervical mucus penetrability [1]. Stampidine at concentrations ranging from 7.8 μM to 1,000 μM over 24 hours was not cytotoxic to human vaginal, ectocervical, and endocervical epithelial cells [2]. In the rabbit model, intravaginal administration of gel formulations containing 0.5% to 2.0% stampidine (9–36 mM) for 14 consecutive days produced no mucosal toxicity, and artificial insemination with stampidine-pretreated semen (1 mM) did not affect pregnancy rates, embryo implantation, or preimplantation losses [3]. This non-spermicidal, non-cytotoxic profile at concentrations vastly exceeding therapeutic anti-HIV levels represents a key differentiator from certain alternative topical microbicide candidates.

Microbicide Mucosal toxicity Sperm motility Pre-exposure prophylaxis

Stampidine Is a Dual-Function Agent with Potent Anti-Adenovirus Activity at Nanomolar Concentrations, a Property Absent from Parent Stavudine

Stampidine and 12 structurally related stavudine phenyl phosphoramidate derivatives were evaluated for anti-adenovirus (ADV) activity. All 13 derivatives, including stampidine, were substantially more potent than stavudine at inhibiting ADV-induced plaque formation, with stampidine (compound 113, 4-Br substitution) emerging as one of the two most potent lead compounds [1]. Stampidine inhibited ADV-induced plaque formation in human skin fibroblasts in a concentration-dependent manner with a mean IC50 of 17 ± 2 nM, without any evidence of cytotoxicity even at 100 μM—representing a selectivity index of approximately 5,880 [2]. Notably, neither stampidine nor compound 609 exhibited antiviral activity against cytomegalovirus (CMV), herpes simplex virus types 1 or 2 (HSV-1, HSV-2), enterovirus ECHO 30, or respiratory syncytial virus (RSV), all with IC50 values >100 μM, indicating selectivity for ADV and HIV [3]. Parent stavudine showed substantially weaker anti-ADV activity (reported as 'substantially less potent' than the phosphoramidate derivatives).

Adenovirus Dual-function antiviral Ocular infection Immunocompromised

Stampidine Demonstrates Dose-Dependent In Vivo Antiretroviral Efficacy in Both Hu-PBL-SCID Mouse and FIV Cat Models with Wide Safety Margins

In the Hu-PBL-SCID mouse model of human AIDS, stampidine administered intraperitoneally at 100 mg/kg/day for 14 days completely prevented detectable HIV infection in spleen coculture assays (0/7 vs. 16/16 vehicle-treated mice positive; χ² = 28.3, P < 0.0001), with an ED50 of 47 mg/kg for NASBA positivity reduction [1]. Spleen viral loads in stampidine-treated mice that remained NASBA-positive (2/8 at 100 mg/kg) were 3.5 ± 0.3 logs vs. 4.5 ± 0.2 logs in vehicle controls (F ratio = 6.862, P = 0.013), representing approximately 1-log viral load reduction [2]. In chronically FIV-infected domestic cats, a single oral bolus dose of 50 or 100 mg/kg produced a transient ≥1-log decrease in circulating FIV load in 5 of 6 cats, and a 4-week twice-daily oral treatment course yielded ≥1-log FIV reduction in 7 of 9 treated cats across dose levels of 25–100 mg/kg (0/3 placebo controls) [3]. Critically, therapeutic plasma concentrations of stampidine 3–4 logs above its IC50 value were achieved after oral administration in dogs and cats at the 100 mg/kg dose level, and no stampidine-related organ toxic lesions were observed in any species tested at cumulative doses up to 8.4 g/kg [4].

In vivo efficacy Hu-PBL-SCID mouse FIV cat model Oral bioavailability

Stampidine Application Scenarios: Research and Preclinical Development Contexts Where Stampidine Provides Differentiated Value


NRTI-Resistant HIV-1 Research: Studying Resistance Circumvention Mechanisms in Multi-TAM Viral Isolates

For virology laboratories characterizing the activity of antiviral candidates against NRTI-resistant HIV-1, stampidine serves as a validated positive control compound that retains low nanomolar potency (IC50 = 8.7 ± 2.7 nM) against clinical HIV-1 isolates harboring 2–5 thymidine analog mutations that render zidovudine essentially inactive (IC50 >1–10 μM) [1]. Its consistent activity across 33 multi-NRTI-resistant isolates—including those with resistance to stavudine, adefovir, and tenofovir—makes it a reliable reference agent for profiling novel resistance-circumventing NRTI candidates and for mechanistic studies exploring how phosphoramidate prodrugs evade TAM-mediated resistance [2].

Non-Contraceptive Topical Microbicide Development: Preclinical Safety and Efficacy Profiling

Stampidine is one of very few NRTI-derived compounds with experimentally demonstrated non-cytotoxicity to genital tract epithelial cells (7.8–1,000 μM, 24 h), absence of spermicidal activity even at 1 mM (10⁶ × IC50), and lack of mucosal irritation in the rabbit vaginal model after 14-day repeated dosing with 2% gel formulations [1]. These properties support its procurement for preclinical microbicide formulation development programs where simultaneous anti-HIV potency (IC50 = 1–2 nM), contraceptive-free fertility preservation, and epithelial safety are all required selection criteria [2]. The availability of both oral capsule and thermoreversible ovule formulations, manufactured under cGMP at kilogram scale, further facilitates translational development [3].

Adenovirus-HIV Co-Infection Models: Dual-Function Antiviral Screening in Ocular and Genital Tissue Systems

Given its dual nanomolar inhibitory activity against both HIV-1 (IC50 ~1–2 nM) and adenovirus (ADV plaque formation IC50 = 17 ± 2 nM in skin fibroblasts) with a selectivity index of ~5,880 for ADV, stampidine is uniquely suited as a lead compound for laboratories developing antiviral strategies targeting HIV/ADV co-infections in ocular and genital mucosal tissues [1]. No currently marketed NRTI (including stavudine, zidovudine, lamivudine, or tenofovir) has demonstrated comparable dual anti-HIV/anti-ADV potency at nanomolar concentrations without cytotoxicity [2]. Researchers investigating adenoviral epidemic keratoconjunctivitis or urethritis in HIV-infected populations can use stampidine as a pharmacological tool to dissect dual-pathogen intervention strategies.

Oral Pre-Exposure Prophylaxis (PrEP) Candidate Profiling: Pharmacokinetic-Pharmacodynamic Bridging Studies

Stampidine's favorable oral pharmacokinetic profile—achieving plasma concentrations 3–4 logs above its anti-HIV IC50 after oral administration at 100 mg/kg in both dogs and cats, with no organ toxicity at cumulative doses up to 8.4 g/kg—supports its use in preclinical PrEP development programs requiring extensive safety pharmacology and PK-PD modeling [1]. The compound's demonstrated in vivo antiretroviral efficacy against an NRTI-resistant HIV-1 isolate (BR/92/019) in Hu-PBL-SCID mice, combined with its developmental safety (no teratogenicity or reproductive toxicity in rabbits at 10–40 mg/kg/day) [2], provides a multi-species dataset that can anchor dose selection and regimen design for Investigational New Drug (IND)-enabling studies [3].

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